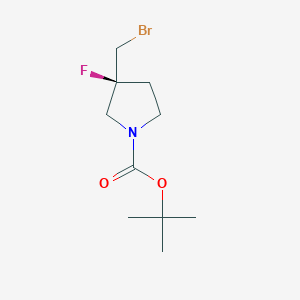

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

Description

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with a bromomethyl substituent and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry at the C3 position is specified as (S)-configuration, which is critical for applications in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. The compound combines halogen (bromine) and fluorine atoms, making it a versatile intermediate for nucleophilic substitution reactions and fluorinated bioactive molecule synthesis .

Properties

IUPAC Name |

tert-butyl (3S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGGBJCLSCFLRW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@](C1)(CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common route involves the fluorination of a pyrrolidine derivative, followed by bromination and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic conditions for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrrolidine derivatives, while hydrolysis of the ester group produces the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is investigated for its potential as a building block in the synthesis of bioactive molecules. Its structural features allow it to serve as a precursor for various derivatives that may exhibit pharmacological activities:

- Dipeptidyl Peptidase IV Inhibitors : Compounds derived from 4-fluoropyrrolidine derivatives have shown promise in inhibiting dipeptidyl peptidase IV, an important target in diabetes treatment .

- Anti-inflammatory Agents : Similar pyrrolidine derivatives have been evaluated for their anti-inflammatory properties, demonstrating equipotent activities compared to established drugs like indomethacin .

Synthetic Intermediates

The compound is also valuable as an intermediate in organic synthesis. Its ability to undergo further transformations makes it a versatile reagent:

- Fluorinated Building Blocks : The presence of both bromine and fluorine atoms allows for further functionalization, making it useful in creating complex fluorinated compounds that are relevant in drug development and materials science .

Case Study 1: Synthesis of Fluorinated Pyrrolidine Derivatives

A study highlighted the efficient synthesis of N-protected (2S,4S)-4-fluoropyrrolidine derivatives from this compound. These derivatives were synthesized via double fluorination techniques, leading to high yields and purity, which are critical for subsequent medicinal applications .

Case Study 2: Evaluation of Anti-inflammatory Properties

Research conducted on related pyrrolidine compounds demonstrated their dual inhibitory effects on prostaglandin and leukotriene synthesis pathways. These compounds exhibited significant anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be developed into effective therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, this compound is compared to three analogous pyridine and pyrrolidine derivatives from literature and commercial catalogs.

Structural and Functional Group Analysis

Key Observations:

Core Structure Differences :

- The target compound features a fluorinated pyrrolidine ring, while the others incorporate pyridine () or pyrazole () heterocycles. Fluorinated pyrrolidines are prized for metabolic stability and lipophilicity in drug design, whereas pyridine/pyrazole derivatives often serve as ligands or bioactive cores.

- The (S)-stereochemistry of the target compound is absent in the listed analogs, which lack explicit stereochemical descriptors.

Substituent Effects: Bromine Placement: In the target compound, bromine is part of a bromomethyl group, enabling alkylation or cross-coupling reactions. In contrast, bromine in analogs is directly attached to aromatic rings (pyridine or pyrazole), favoring electrophilic aromatic substitution or Suzuki-Miyaura couplings . Fluorine vs.

Functional Utility: The Boc group in all compounds ensures amine protection during synthetic workflows. However, the target compound’s fluorinated scaffold may offer superior pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to non-fluorinated analogs.

Research and Commercial Relevance

Its combination of fluorine, bromine, and stereochemical control positions it as a specialized intermediate for medicinal chemistry, distinct from bulkier pyridine-based analogs () or carbamoyl-functionalized pyrazoles ().

Biological Activity

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate, with CAS number 2227197-92-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C10H17BrFNO2

- Molecular Weight : 282.15 g/mol

- Purity : Typically ≥ 97% .

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the bromomethyl and fluorine substituents suggests potential reactivity and binding affinity towards specific receptors or enzymes.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi.

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity in cancer cell lines, indicating potential as an anticancer agent. For instance, structure-activity relationship (SAR) studies have highlighted the importance of the pyrrolidine ring in enhancing cytotoxic effects .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrrolidine derivatives, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Properties

A comparative analysis of various brominated compounds revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate effectiveness .

Data Table: Biological Activity Summary

Q & A

What are the optimal synthetic routes for preparing tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Basic Question

The synthesis typically involves multi-step functionalization of pyrrolidine derivatives. A common approach includes:

- Bromination and fluorination : Introducing bromomethyl and fluorine groups via nucleophilic substitution or radical-mediated reactions.

- Boc protection : Using tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, often with reagents like Boc anhydride in the presence of DMAP and triethylamine in dichloromethane at 0–20°C .

- Purification : Column chromatography (e.g., alumina-based with PE/EtOAc/MeOH) achieves >95% purity .

Key factors : Temperature control (e.g., 0°C for bromination), solvent polarity, and catalyst selection (e.g., HBTU for coupling reactions) critically impact yield and stereochemical integrity .

How can NMR and IR spectroscopy be utilized to confirm the structure and purity of this compound?

Basic Question

Methodology :

- ¹H/¹³C NMR :

- Pyrrolidine ring protons : Look for splitting patterns (e.g., δ 3.5–4.5 ppm for N-Boc and CH2Br groups) and coupling constants to confirm stereochemistry .

- Fluorine coupling : ¹⁹F NMR (if available) detects deshielded fluorine environments (δ -180 to -220 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch, Boc group) and ~650 cm⁻¹ (C-Br stretch) validate functional groups .

Purity checks : HRMS (e.g., [M+H]+) and TLC monitoring during synthesis are essential .

What strategies are effective for controlling stereoselectivity during the introduction of bromomethyl and fluorine substituents?

Advanced Question

Chiral induction :

- Asymmetric catalysis : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to direct bromomethyl and fluorine addition .

- Steric effects : Bulky protecting groups (e.g., Boc) bias ring conformation, favoring specific attack trajectories .

Analytical validation : X-ray crystallography (if crystals are obtainable) or NOE NMR experiments resolve stereochemical ambiguities .

How can reaction times and catalyst loading be optimized to minimize byproducts in multi-step syntheses?

Advanced Question

Case study : A coupling reaction with HBTU and NEt3 achieved 95% yield in 4 days at room temperature . Optimization strategies include:

- Catalyst screening : Replace HBTU with DCC or EDCI for faster activation.

- Temperature modulation : Elevated temperatures (e.g., 40°C) reduce reaction time but may compromise stereoselectivity .

- Real-time monitoring : Use LC-MS or in-situ IR to terminate reactions at peak product concentration .

What functional group transformations are feasible post-synthesis, and how do they affect reactivity?

Advanced Question

Transformations :

- Bromide displacement : React with nucleophiles (e.g., amines, thiols) to form C-N or C-S bonds .

- Boc deprotection : Treat with TFA or HCl/dioxane to expose the pyrrolidine nitrogen for further derivatization .

- Fluorine stability : The C-F bond resists hydrolysis but may participate in SNAr reactions under strong basic conditions .

How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

Advanced Question

Troubleshooting :

- Solvent effects : Compare NMR in CDCl3 vs. DMSO-d6; polar solvents may shift proton signals .

- Dynamic processes : Variable-temperature NMR identifies ring puckering or rotameric equilibria affecting peak splitting .

- Cross-validation : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT) to assign challenging signals .

What are the stability profiles of this compound under varying storage conditions?

Advanced Question

Stability factors :

- Temperature : Store at -20°C in inert atmospheres; prolonged room-temperature exposure risks Boc group hydrolysis .

- Light sensitivity : Bromine and fluorine substituents may degrade under UV light; use amber vials .

- Moisture : Hygroscopic tendencies necessitate desiccants or anhydrous solvents for long-term storage .

How can computational modeling predict regioselectivity in subsequent derivatization reactions?

Advanced Question

Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.